5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline
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Overview
Description
5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline is a heterocyclic compound that features a quinoline core structure substituted with a 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with quinoline derivatives in the presence of a suitable catalyst and solvent. The reaction conditions often require elevated temperatures and inert atmosphere to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted triazolo[4,3-b]pyridazine derivatives.
Scientific Research Applications
5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Shares the triazolo[4,3-b]pyridazine core but lacks the quinoline moiety.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties.
Substituted triazolo[4,3-b]pyridazine derivatives: Compounds with various substituents on the triazolo[4,3-b]pyridazine ring.
Uniqueness
5-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline is unique due to its combined structural features of quinoline and triazolo[4,3-b]pyridazine, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Properties
IUPAC Name |
5-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN5/c15-12-6-7-13-17-18-14(20(13)19-12)10-3-1-5-11-9(10)4-2-8-16-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEZVVDJEBSOKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C3=NN=C4N3N=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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